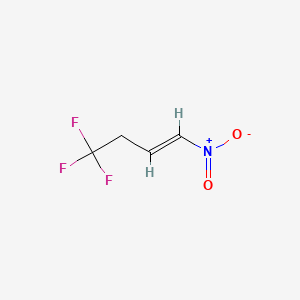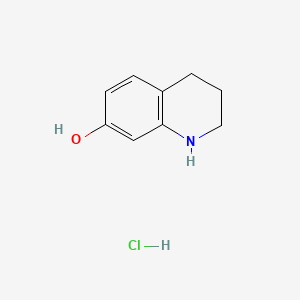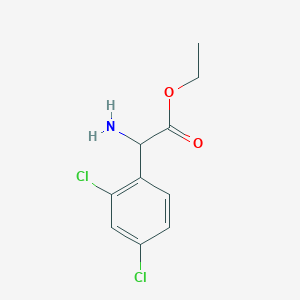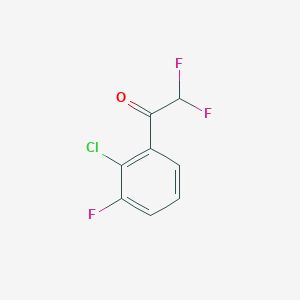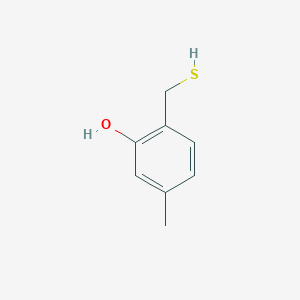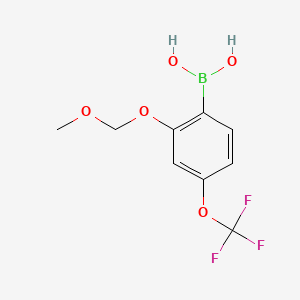
(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of both methoxymethoxy and trifluoromethoxy groups attached to a phenyl ring, along with a boronic acid functional group. These structural elements make it a valuable building block for various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
One common approach is to start with a suitable phenyl precursor and perform sequential reactions to introduce the desired substituents For example, the methoxymethoxy group can be introduced via a methoxymethylation reaction, while the trifluoromethoxy group can be added using a trifluoromethylation reaction
Industrial Production Methods
Industrial production of (2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to yield the corresponding methoxy compound.
Substitution: The methoxymethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for the oxidation of the boronic acid group.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed for the reduction of the trifluoromethoxy group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions involving the methoxymethoxy group.
Major Products Formed
The major products formed from these reactions include phenols, methoxy derivatives, and various substituted phenylboronic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is explored for its potential as a molecular probe in biological studies, particularly in the detection of biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the development of boron-containing drugs.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, which can influence its biological activity and pharmacokinetics.
類似化合物との比較
Similar Compounds
2-Trifluoromethoxyphenylboronic acid: Similar in structure but lacks the methoxymethoxy group.
2-Fluoro-5-(trifluoromethoxy)phenylboronic acid: Contains a fluorine atom instead of the methoxymethoxy group.
3-Methoxyphenylboronic acid: Lacks the trifluoromethoxy group and has a different substitution pattern.
Uniqueness
(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of both methoxymethoxy and trifluoromethoxy groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and make it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H10BF3O5 |
|---|---|
分子量 |
265.98 g/mol |
IUPAC名 |
[2-(methoxymethoxy)-4-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BF3O5/c1-16-5-17-8-4-6(18-9(11,12)13)2-3-7(8)10(14)15/h2-4,14-15H,5H2,1H3 |
InChIキー |
ZIXGPKOGKHSXKP-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)OCOC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


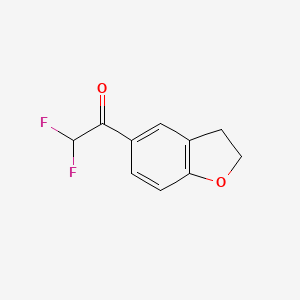
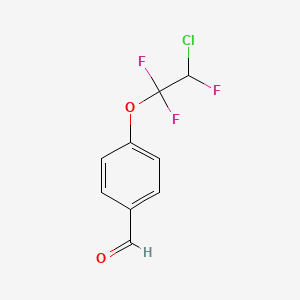
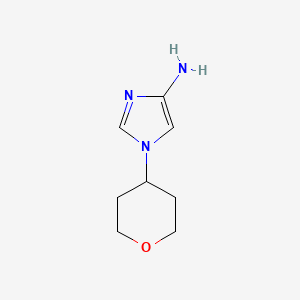
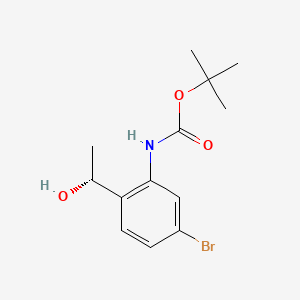
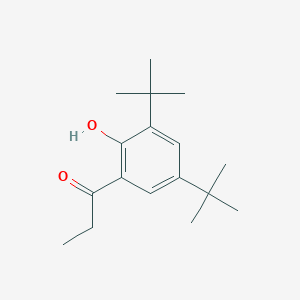
![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)

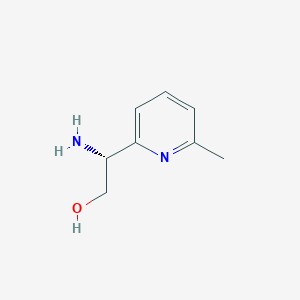
![[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13572948.png)
